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molecular formula C8H6Cl2N2O2 B8559656 N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide CAS No. 18711-11-0

N-(3,5-dichlorophenyl)-2-hydroxyiminoacetamide

Cat. No. B8559656
M. Wt: 233.05 g/mol
InChI Key: HRMNKWRSPDMLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

A suspension of 3,5-difluoroaniline (10 g, 0.0617 mol) in water (40 ml) and 37 per cent strength hydrochloric acid (5.3 ml, 0.066 mol) was added to a solution of chloral hydrate (11 g, 0.066 mol) and sodium sulfate (70 g) in water (240 ml). A solution of hydroxylamine hydrochloride (13.5 g, 0.195 mmol) in water (60 ml) was added to this mixture. The reaction mixture was boiled under reflux for 1 h, during which a clear reaction solution formed, from which a reaction product already precipitated out when hot. The mixture was stirred at room temperature for 16 h and, after filtration and washing with water (3×50 ml), the desired oxime was obtained in a yield of 84% (12.1 g) with a melting point of 179° C. as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:6]=[C:7](F)[CH:8]=1)[NH2:5].[ClH:10].Cl[C:12](Cl)(Cl)[CH:13]([OH:15])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[ClH:25].[NH2:26][OH:27]>O>[Cl:10][C:2]1[CH:3]=[C:4]([NH:5][C:13](=[O:15])[CH:12]=[N:26][OH:27])[CH:6]=[C:7]([Cl:25])[CH:8]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
5.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
70 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h, during which a clear reaction solution
Duration
1 h
CUSTOM
Type
CUSTOM
Details
formed, from which a reaction product
CUSTOM
Type
CUSTOM
Details
already precipitated out when hot
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
washing with water (3×50 ml)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(C=NO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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